N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE
Description
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3S2/c1-18-4-11-23(16-19(18)2)28(33(3,30)31)17-20-5-7-21(8-6-20)25(29)27-14-15-32-24-12-9-22(26)10-13-24/h4-13,16H,14-15,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSDXQUEFQWWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Amidation: Formation of the benzamide core through amidation reactions.
Sulfonylation: Introduction of the methylsulfonyl group via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N1-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.
Medicine
In medicinal chemistry, N1-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole
Uniqueness
N~1~-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
